
(4-Ethynylphenyl)diphenylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethynylphenyl)diphenylphosphane is an organophosphorus compound with the molecular formula C20H15P It is characterized by the presence of a phosphane group attached to a phenyl ring, which is further substituted with an ethynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynylphenyl)diphenylphosphane typically involves the reaction of diphenylphosphine with 4-ethynylbromobenzene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction mixture is usually heated to reflux in a suitable solvent like toluene or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and purification of the product to meet industrial standards.
化学反应分析
Types of Reactions
(4-Ethynylphenyl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to a phosphine.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives depending on the specific reagents and conditions used.
科学研究应用
(4-Ethynylphenyl)diphenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
作用机制
The mechanism of action of (4-Ethynylphenyl)diphenylphosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The ethynyl group also allows for further functionalization, making the compound versatile in different chemical environments.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
(4-Bromophenyl)diphenylphosphane: Similar structure but with a bromine substituent instead of an ethynyl group.
(4-Methylphenyl)diphenylphosphane: Contains a methyl group instead of an ethynyl group.
Uniqueness
(4-Ethynylphenyl)diphenylphosphane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and allows for further functionalization. This makes it a valuable compound for developing new materials and catalysts.
属性
分子式 |
C20H15P |
|---|---|
分子量 |
286.3 g/mol |
IUPAC 名称 |
(4-ethynylphenyl)-diphenylphosphane |
InChI |
InChI=1S/C20H15P/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h1,3-16H |
InChI 键 |
BNWJETJKJICTRH-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




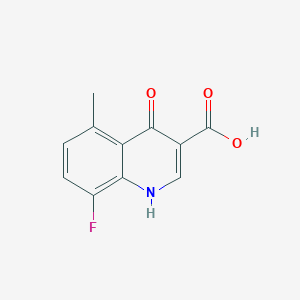
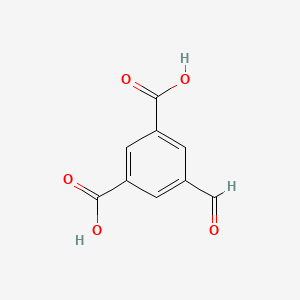
![2'-Deoxyuridine-5'-[(a,b)-imido]triphosphate sodium salt-10mM aqueous solution](/img/structure/B12077775.png)
![2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B12077779.png)

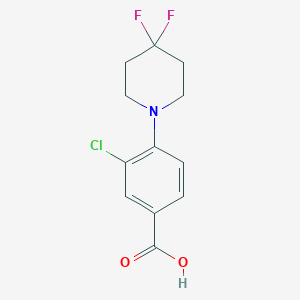

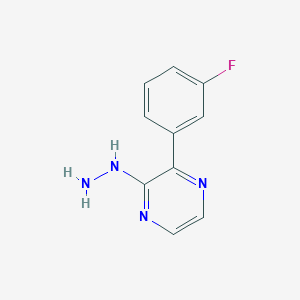
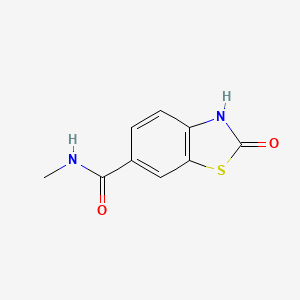


![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12077851.png)
